molecular formula C17H13Cl2NO3 B2981365 5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole CAS No. 478066-53-4

5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole

Cat. No.: B2981365
CAS No.: 478066-53-4
M. Wt: 350.2
InChI Key: HPVAOZZWXBXGJF-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorophenoxy and methoxyphenyl groups attached to an oxazole ring, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 3,4-dichlorophenol, is reacted with an appropriate alkylating agent to form the 3,4-dichlorophenoxy intermediate.

    Oxazole Ring Formation: The intermediate is then subjected to cyclization reactions with suitable reagents to form the oxazole ring. This step often involves the use of dehydrating agents and catalysts to facilitate the ring closure.

    Methoxyphenyl Group Introduction: Finally, the methoxyphenyl group is introduced through a substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole stands out due to its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

5-[(3,4-dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3/c1-21-12-4-2-11(3-5-12)17-9-14(23-20-17)10-22-13-6-7-15(18)16(19)8-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVAOZZWXBXGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)COC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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